molecular formula C30H44O5 B1180440 Fupenzic acid CAS No. 119725-20-1

Fupenzic acid

Cat. No. B1180440
CAS RN: 119725-20-1
M. Wt: 484.7 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Fupenzic acid's synthesis involves intricate processes that underscore the complexity of its molecular architecture. The synthesis of similar triterpenoids, such as manwuweizic acid from lanosterol, illustrates the challenges and innovative approaches in synthesizing complex molecules. These processes often involve stereoselective introduction of functional groups and rearrangements to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of this compound, determined through UV, MS, 1H, and 13C NMR spectral analysis, reveals a 2,19α-dihydroxy-3-oxo-urs-1,12-dien-28-oic acid configuration. This structure is indicative of the compound's intricate arrangement of hydroxy and oxo groups, contributing to its chemical reactivity and biological properties.

Chemical Reactions and Properties

This compound's reactivity is characterized by its participation in various chemical reactions, underlying its potential for bioactive compound synthesis. Chemical modifications, such as those explored in glycyrrhizic acid, demonstrate the potential for transforming this compound into derivatives with enhanced medicinal properties through esterification, amidation, and other chemical transformations.

Physical Properties Analysis

While specific studies on this compound's physical properties are limited, triterpenes like this compound generally exhibit properties such as low solubility in water and high solubility in organic solvents. These physical properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug formulation.

Chemical Properties Analysis

This compound exhibits chemical properties typical of triterpenes, including acidity due to its carboxylic acid group, and reactivity towards esterification and other derivative-forming reactions. Its chemical stability and reactivity play a vital role in its potential therapeutic applications and interactions with biological molecules.

  • (Hattori et al., 1988) discusses the isolation and characterization of this compound from Rubus chingii.
  • (Jia-sen Liu & Y. Tao, 1992) provides insights into the synthesis of similar triterpenoids and the methodologies involved.
  • (Baltina, 2003) explores chemical modifications of glycyrrhizic acid, offering parallels to potential modifications of this compound.

Scientific Research Applications

  • Fupenzic acid, identified as a diosphenol-type triterpene, was isolated from the fruits of Rubus chingii and characterized by UV, MS, 1H and 13C NMR spectral analysis. Its chemical composition was determined as 2,19α-dihydroxy-3-oxo-urs-1,12-dien-28-oic acid (Hattori et al., 1988).

  • This compound has been studied for its immunosuppressive effects, showing similarities to cyclosporin A. It was found to reduce interleukin (IL) 1 levels in activated blood mononuclear cells and suppress the production of IL 2 and interferon-gamma (IFN-gamma) (Bendtzen, Diamant, & Faber, 1990).

  • Its application in treating 5-fluorouracil-induced intestinal mucositis was demonstrated. Glycyrrhizic acid-loaded polymeric nanoparticles significantly reduced mucositis severity, reversed intestinal damage, and showed anti-inflammatory and antioxidant effects (Zeeshan et al., 2021).

  • Glycyrrhizic acid, among other terpenoids, displayed immunomodulatory and antitumor activities. It induced apoptosis in cancer cells, inhibited metastatic progression, and affected various oncogenic and anti-apoptotic signaling pathways (Kuttan, Pratheeshkumar, Manu, & Kuttan, 2011).

  • A comprehensive review highlighted glycyrrhizic acid's range of pharmacological actions in liver diseases, including anti-inflammatory, antiviral, and antitumor effects. It suggested potential broader applications in the treatment of various liver conditions (Li et al., 2014).

  • The influence of glycyrrhizic acid on cell membrane properties was investigated. It increased membrane permeability and decreased elasticity, providing insights into its mechanism of action in drug delivery systems (Selyutina, Polyakov, Korneev, & Zaitsev, 2016).

  • Research on glycyrrhizic acid's antiviral activity indicated its efficacy against hepatitis B virus, HIV, and other viral infections. Its pharmacological properties make it a potential treatment option for these diseases (Sun et al., 2019).

  • Another study reported glycyrrhizic acid's neuroprotective properties against 5-fluorouracil chemotherapy in the hippocampus, demonstrating its potential in alleviating chemotherapy-induced cognitive deficits (Welbat et al., 2018).

Future Directions

Fupenzic acid is a very valuable food-medicine herb. The development of Rubus chingii Hu–related drugs is relatively single, which is limited to traditional Chinese medicine and prescriptions . Therefore, it is vital to pay interest to Rubus chingii Hu and its bioactive components in the future and extend its scientific application .

Relevant Papers

  • A paper titled “A novel nonreversible heat-induced low-molecular-weight gel based on naturally-occurring self-assembled this compound for tumor therapy” discusses the use of this compound in tumor therapy .
  • Another paper titled “Bioactive components, pharmacological effects, and drug development of traditional herbal medicine Rubus chingii Hu (Fu-Pen-Zi)” provides a comprehensive review of the bioactive components, pharmacological effects, and drug development of Rubus chingii Hu .

Biochemical Analysis

Biochemical Properties

Fupenzic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex involved in regulating immune response and inflammation . Additionally, this compound interacts with enzymes such as cyclooxygenase-2 (COX-2), reducing its activity and thereby exerting anti-inflammatory effects . These interactions highlight the potential of this compound as a therapeutic agent in managing inflammatory conditions.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been demonstrated to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound influences cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the inhibition of cell proliferation and tumor growth . It also modulates gene expression by downregulating the expression of pro-inflammatory cytokines and upregulating antioxidant enzymes, thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . It inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes . Additionally, this compound acts as an inhibitor of COX-2, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . These molecular interactions contribute to the anti-inflammatory and anticancer properties of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under physiological conditions, maintaining its bioactivity over extended periods . It undergoes gradual degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can exert sustained anti-inflammatory and anticancer effects, with minimal toxicity to normal cells . These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent anti-inflammatory and anticancer activities without significant adverse effects . At high doses, this compound may induce toxicity, leading to liver and kidney damage . Threshold effects have been observed, where the therapeutic benefits of this compound plateau beyond a certain dosage . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism in the liver, where it is oxidized and conjugated to form more water-soluble metabolites . These metabolites are then excreted via the kidneys . This compound also influences metabolic flux by modulating the activity of key enzymes involved in lipid and glucose metabolism . This modulation can lead to changes in metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the gastrointestinal tract and transported to various tissues via the bloodstream . Within cells, this compound interacts with intracellular transporters, facilitating its localization to specific cellular compartments . The distribution of this compound is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . It may also be found in the nucleus, where it can modulate gene expression by interacting with transcription factors . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and binding to specific transport proteins .

properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,13,14b-decahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,16-17,20-22,31,35H,9-15H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTPULGTIHBJRT-BBRBLNSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248335
Record name 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119725-20-1
Record name 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119725-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,19-Dihydroxy-3-oxoursa-1,12-dien-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fupenzic acid
Reactant of Route 2
Reactant of Route 2
Fupenzic acid
Reactant of Route 3
Fupenzic acid
Reactant of Route 4
Fupenzic acid
Reactant of Route 5
Fupenzic acid
Reactant of Route 6
Fupenzic acid

Q & A

Q1: What are the known sources of Fupenzic acid?

A1: this compound has been isolated from a variety of plant sources, including:

  • Roots: Rosa cymosa Tratt [, ], Rubus parvifolius [], Rubus irenaeus Focke []
  • Calyx: Fragaria ananassa (Strawberry) []
  • Root Bark: Actinidia chinensis []
  • Stems and Leaves: Psychotria serpens []

Q2: What are the reported biological activities of this compound?

A2: this compound has shown promising activities in laboratory settings:

  • Inhibitory Effects on Melanogenesis: In B16-F10 mouse melanoma cells, this compound significantly reduced intracellular and secreted melanin content, suggesting potential as a skin-whitening agent. []
  • Antiphytoviral Activity: While not the most potent compound identified, this compound contributed to the overall antiviral activity of Actinidia chinensis root bark extract against plant viruses. []
  • Tumor Therapy: A novel nonreversible heat-induced low-molecular-weight gel based on naturally-occurring self-assembled this compound has been explored for tumor therapy. []

Q3: What other triterpenoids are often found alongside this compound in plant extracts?

A3: this compound frequently appears with other triterpenoids, including:

  • Pomolic acid [, , , ]
  • Ursolic acid [, ]
  • Euscaphic acid [, , , , ]
  • Maslinic acid []
  • Tomentic acid []
  • Corosolic acid []
  • Myrianthic acid []
  • Cecropiacic acid []

Q4: Are there any potential applications of this compound in the development of anti-cancer therapies?

A4: Preliminary research suggests that this compound may hold promise in anti-cancer applications:

  • Heat-Induced Gel for Tumor Therapy: A novel, nonreversible heat-induced low-molecular-weight gel utilizing self-assembled this compound has been investigated for targeted tumor therapy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.